molecular formula C17H23NOS B4417079 N,N-diallyl-2-(butylthio)benzamide

N,N-diallyl-2-(butylthio)benzamide

Cat. No.: B4417079
M. Wt: 289.4 g/mol
InChI Key: GPNGDJXHZAGBHG-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(butylthio)benzamide is an organic compound belonging to the class of benzamides It features a benzamide core substituted with diallyl and butylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-(butylthio)benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. One common method employs lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides . The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-2-(butylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the butylthio group to a butyl group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding butyl derivative.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features may make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N,N-diallyl-2-(butylthio)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diallyl and butylthio groups can participate in various binding interactions, influencing the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Diallylbenzamide: Lacks the butylthio group, making it less hydrophobic.

    N,N-Dibutylbenzamide: Lacks the diallyl groups, affecting its reactivity and binding properties.

    N,N-Diallyl-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of a butylthio group.

Uniqueness: N,N-Diallyl-2-(butylthio)benzamide is unique due to the presence of both diallyl and butylthio groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-butylsulfanyl-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-4-7-14-20-16-11-9-8-10-15(16)17(19)18(12-5-2)13-6-3/h5-6,8-11H,2-4,7,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNGDJXHZAGBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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